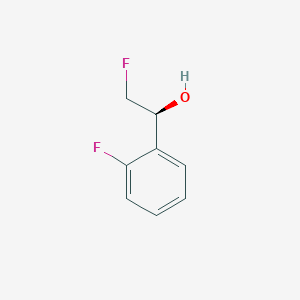

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.148. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

Mode of Action

Based on the known interactions of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body .

Biochemical Pathways

Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence theglucocorticoid pathway . This pathway plays a key role in the body’s response to stress, inflammation, and regulation of metabolism.

Result of Action

If it does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, which could have wide-ranging effects on inflammation, immune response, and metabolism .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at normal temperature .

Actividad Biológica

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Formula : C8H8F2O

- Molecular Weight : 162.15 g/mol

- CAS Number : 445-27-2

- Density : 1.1 g/cm³

- Boiling Point : 180.8 °C

- Melting Point : 26-27 °C

- Flash Point : 61.7 °C

These properties make this compound a suitable candidate for various chemical reactions and biological applications.

The biological activity of this compound is primarily influenced by its ability to interact with biological molecules such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity for specific targets, potentially leading to significant biological effects. It has been noted that fluorinated compounds can exhibit altered pharmacokinetics and metabolic stability compared to their non-fluorinated counterparts .

Medicinal Chemistry

This compound is being investigated for its potential use in pharmaceuticals, particularly in drug development aimed at improving metabolic stability and bioavailability. Its structure allows it to serve as a building block for synthesizing more complex fluorinated drugs .

Case Studies

A notable study evaluated the use of related fluorinated compounds in PET imaging, highlighting the effectiveness of fluorinated alcohols in visualizing tumor perfusion. The study demonstrated that compounds like 2-[^18F]fluoroethanol could be used to track metabolic processes within tumors, suggesting that similar mechanisms might be applicable to this compound .

Research Findings

Recent research has explored the reactivity and biological interactions of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Fluorinated compounds are known to enhance biological activity due to the electronegative nature of fluorine, which can improve binding affinity to biological targets. Research has shown that (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicated that compounds with fluoro-substituents demonstrated higher potency compared to their non-fluorinated counterparts in inhibiting cell proliferation in lung carcinoma (A549) and colon carcinoma (HCT-116) models .

Table 1: Cytotoxicity Data of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 10 | |

| 5-Fluoroquinolone derivative | HCT-116 | 15 | |

| Tosufloxacin | Gram-positive bacteria | 20 |

Synthesis and Organic Chemistry

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be converted into more complex structures through reactions such as nucleophilic substitutions and reductions. For example, it has been utilized in the synthesis of novel quinolone derivatives which are being explored for their antimicrobial and anticancer properties .

Table 2: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Acetic acid, hydrobromic acid | 77 |

| Reduction | Hydrogen atmosphere, ethanol | 100 |

Material Science Applications

Polymer Chemistry

The incorporation of fluorinated alcohols like this compound into polymer matrices has been studied for enhancing thermal stability and hydrophobic properties. Fluorinated polymers are known for their resistance to solvents and high temperatures, making them suitable for applications in coatings and advanced materials .

Case Studies

Case Study 1: Anticancer Efficacy

In a systematic study on the anticancer efficacy of fluorinated compounds, this compound was tested alongside other derivatives. The results indicated that the compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM in A549 cells, showcasing its potential as a lead compound for further development .

Case Study 2: Synthesis of Quinolone Derivatives

Researchers synthesized a series of quinolone derivatives using this compound as a starting material. The study revealed that the introduction of fluorine atoms enhanced the biological activity of these derivatives against various bacterial strains, indicating that fluorination is a viable strategy for developing new antimicrobial agents .

Propiedades

IUPAC Name |

(1S)-2-fluoro-1-(2-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSNUHVULWWHCD-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.